(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one
Description
(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one is a bicyclic organic compound characterized by a fused bicyclo[3.2.0] framework containing an oxygen atom (oxa) at position 6 and a ketone group at position 5. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The stereochemistry at positions 1 and 5 (R and S configurations, respectively) defines its spatial arrangement, which is critical for its chemical reactivity and biological interactions. This compound is structurally analogous to β-lactam antibiotics but lacks nitrogen in its core ring system, making it a unique scaffold for drug discovery and synthetic chemistry .
Key structural features:
- Bicyclo[3.2.0] skeleton: A seven-membered ring system with bridgehead oxygen.
- Stereochemistry: (1R,5S) configuration ensures specific spatial orientation.
- Functional groups: Ketone at position 7 and oxygen at position 4.
Properties
CAS No. |
360794-28-1 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R,5S)-6-oxabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5(4)8-6/h4-5H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
JMXRBVILBUXYIU-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OC2=O |
Canonical SMILES |
C1CC2C(C1)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of 1,5-hexadiene oxide using a Lewis acid catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxabicycloheptane derivatives.
Scientific Research Applications
(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
